N-benzylidene-4-methylbenzenesulfonamide
CAS No.: 51608-60-7
Cat. No.: VC8468600
Molecular Formula: C14H13NO2S
Molecular Weight: 259.33 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 51608-60-7 |
|---|---|
| Molecular Formula | C14H13NO2S |
| Molecular Weight | 259.33 g/mol |
| IUPAC Name | N-benzylidene-4-methylbenzenesulfonamide |
| Standard InChI | InChI=1S/C14H13NO2S/c1-12-7-9-14(10-8-12)18(16,17)15-11-13-5-3-2-4-6-13/h2-11H,1H3 |
| Standard InChI Key | HVCKVBQOKOFBFH-UHFFFAOYSA-N |
| SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |
| Canonical SMILES | CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Features
N-Benzylidene-4-methylbenzenesulfonamide belongs to the sulfonamide class, featuring a sulfonyl group (-SO₂-) linked to a 4-methylbenzene ring and an imine (-N=CH-) group derived from benzaldehyde. The compound’s SMILES notation (CC1=CC=C(C=C1)S(=O)(=O)N=CC2=CC=CC=C2) and InChIKey (HVCKVBQOKOFBFH-UHFFFAOYSA-N) provide precise structural descriptors . X-ray crystallographic studies of analogous N-benzyl sulfonamides reveal orthorhombic crystal systems with key bond lengths, such as S–O (1.429–1.434 Å) and S–N (1.636 Å), consistent with tetrahedral geometry around the sulfur atom .
Table 1: Physicochemical Properties of N-Benzylidene-4-Methylbenzenesulfonamide
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₃NO₂S | |
| Molecular Weight | 259.324 g/mol | |
| Melting Point | 112–117°C | |
| Density | 1.15±0.1 g/cm³ (predicted) | |
| Boiling Point | 415.7±38.0°C (predicted) | |
| LogP | 3.88 |
Synthesis and Reaction Mechanisms
The synthesis of N-benzylidene-4-methylbenzenesulfonamide involves a two-step process. First, 4-methylbenzenesulfonyl chloride reacts with ammonia or a primary amine to form 4-methylbenzenesulfonamide. Subsequent condensation with benzaldehyde under acidic or dehydrating conditions yields the Schiff base derivative . This method parallels the benzylation of sulfonamides reported by Stenfors and Ngassa, where nucleophilic substitution or condensation drives the reaction .
For example, the synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide (a structural analog) employs benzyl bromide in an SN1-like mechanism, generating a stable benzylic carbocation intermediate . Adapting this approach, the benzylidene derivative likely forms via imine synthesis, requiring careful control of reaction conditions to avoid hydrolysis.
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